REACTION_CXSMILES
|
NC(N)CCCCCC(OC[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O.[NH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH2:26].C(=O)C1C=CC=CC=1.S([O-])([O-])(=O)=O.[Mg+2]>C(Cl)Cl>[NH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|
|
Name
|
1-amino-6-phenylmethoxycarbonyl-amino-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CCCCCC(=O)OCC1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration the filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCCCNC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |